Product packaging for 3-Cyclopropylpiperazin-2-one(Cat. No.:CAS No. 1249939-35-2)

3-Cyclopropylpiperazin-2-one

Cat. No.: B2901318
CAS No.: 1249939-35-2
M. Wt: 140.186
InChI Key: LWCWDGZBZPNZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Cyclopropylpiperazin-2-one is a chemical compound featuring a piperazin-2-one core scaffold substituted with a cyclopropyl group. Piperazine and piperazinone moieties are privileged structures in medicinal chemistry, frequently utilized in the design of bioactive molecules and pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) . The incorporation of a cyclopropyl group is a established strategy in drug design. The cyclopropane ring is a highly strained, three-membered carbocycle known to confer increased metabolic stability to molecular scaffolds by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. Furthermore, its rigidity can enhance three-dimensionality and selectivity in target binding, while also improving physicochemical properties such as aqueous solubility . Piperazine-containing compounds are found in a wide range of therapeutic areas. For instance, drugs like Vortioxetine (a serotonergic modulator) and Palbociclib (a CDK4/6 inhibitor) showcase the application of the piperazine scaffold in neuroscience and oncology, respectively . The piperazin-2-one (or ketopiperazine) variant, which includes a carbonyl group on the ring, is a common structural feature that can influence hydrogen bonding and conformational flexibility . Researchers leverage synthons like this compound as a versatile building block for constructing more complex molecules. Its structure makes it suitable for exploring structure-activity relationships (SAR) in the development of ligands for various biological targets, such as GPCRs or kinases . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B2901318 3-Cyclopropylpiperazin-2-one CAS No. 1249939-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6(5-1-2-5)8-3-4-9-7/h5-6,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCWDGZBZPNZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249939-35-2
Record name 3-cyclopropylpiperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

High Resolution Structural Characterization and Elucidation of 3 Cyclopropylpiperazin 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

This section would typically involve the dissolution of a synthesized and purified sample of 3-Cyclopropylpiperazin-2-one in a suitable deuterated solvent to record a suite of NMR spectra.

Application of Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A complete set of 2D NMR experiments would be required to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to determine the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, establishing which protons are adjacent to one another within the cyclopropyl (B3062369) and piperazinone rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom bearing protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, which is essential for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Without access to these experimental spectra for this compound, no data tables or detailed findings can be generated.

¹⁵N NMR Spectroscopy for Nitrogen Atom Environments

Due to the low natural abundance and sensitivity of the ¹⁵N isotope, these experiments can be challenging but provide invaluable information. ¹⁵N NMR spectroscopy, often performed using indirect methods like ¹H-¹⁵N HMBC, would help to characterize the electronic environment of the two distinct nitrogen atoms within the piperazin-2-one (B30754) ring (the amide nitrogen and the secondary amine nitrogen). The chemical shifts would offer insight into hybridization and electron density. Currently, no such data has been published for this compound.

X-ray Crystallographic Analysis for Absolute Configuration and Conformation

This technique is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.govnih.govyale.edu It would require growing a suitable single crystal of this compound. The resulting diffraction data would provide precise bond lengths, bond angles, and torsion angles. nih.govnih.gov Crucially, for this chiral molecule, X-ray crystallography could determine the absolute configuration (R or S) at the stereocenter (carbon 3) and reveal the exact conformation of the piperazinone ring (e.g., chair, boat, or twist-boat) and the orientation of the cyclopropyl substituent in the crystalline state. A search of crystallographic databases reveals no deposited crystal structure for this compound.

Mass Spectrometric Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry would be used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern, obtained typically through electron ionization (EI) or collision-induced dissociation (CID), would offer structural information by showing how the molecule breaks apart. Characteristic losses, such as the loss of the cyclopropyl group or fragments from the piperazinone ring, would be analyzed to support the proposed structure. This experimental data is not available in the reviewed literature.

Computational Chemistry and Theoretical Investigations of 3 Cyclopropylpiperazin 2 One

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, rooted in solving the Schrödinger equation, are employed to determine the electronic wavefunctions of molecules. northwestern.edu This information allows for the detailed characterization of molecular structure, bonding, and electronic properties. For 3-Cyclopropylpiperazin-2-one, these methods can elucidate the intricate interplay between the strained cyclopropyl (B3062369) ring and the piperazinone core.

The piperazinone ring contains a cyclic amide, also known as a lactam. A key feature of the amide bond is resonance, which involves the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. researchgate.netmdpi.com This nN → π*C=O interaction results in a partial double bond character for the C-N bond, which in turn leads to a planar geometry and a significant energy barrier to rotation around this bond. nih.govresearchgate.net

Quantum chemical calculations can quantify the extent of this resonance stabilization and the magnitude of the rotational barrier. The barrier height is a critical parameter influencing the conformational dynamics of the piperazinone ring. rsc.org For this compound, theoretical methods like Density Functional Theory (DFT) can be used to calculate the energy profile for rotation around the C2-N1 bond. This involves mapping the potential energy surface as the amide bond is twisted from its planar ground state to a perpendicular transition state. The calculated rotational barrier is expected to be comparable to those found in other cyclic amide systems.

Table 1: Representative Calculated Rotational Barriers for Amide Bonds in Various Systems This table presents hypothetical data based on typical values found in the literature for illustrative purposes.

CompoundMethodCalculated Rotational Barrier (kcal/mol)
N,N-dimethylformamideMP2/6-311+G**~21
N-methylacetamideB3LYP/6-31G(d,p)~18
2-PiperidinoneDFT/B3LYP~17
This compound DFT/B3LYP(Estimated ~16-19)

The presence of the second nitrogen atom (at position 4) and the cyclopropyl substituent at the α-carbon (position 3) can subtly modulate the electronic properties of the amide bond, potentially altering the rotational barrier compared to simpler lactams.

The cyclopropyl group is characterized by significant ring strain, estimated to be around 27-28 kcal/mol, due to the deviation of its internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). nih.gov This strain is a result of both angle strain and torsional strain. libretexts.org The bonding in cyclopropane (B1198618) is described by the Walsh model, which posits that the C-C sigma bonds have a high degree of p-character, giving them properties reminiscent of π-bonds. stackexchange.com

This unique electronic nature allows the cyclopropyl group to act as a good π-electron donor, capable of conjugative interaction with adjacent unsaturated systems or electron-deficient centers. stackexchange.comgoogle.com In this compound, quantum chemical calculations can be used to investigate the electronic interaction between the cyclopropyl ring and the piperazinone system. Specifically, these calculations can analyze:

Orbital Overlap: The extent of overlap between the Walsh orbitals of the cyclopropyl ring and the π-system of the amide group.

Charge Distribution: How the electron-donating nature of the cyclopropyl group affects the charge distribution within the piperazinone ring, particularly on the carbonyl carbon and oxygen atoms.

Bond Lengths: Theoretical calculations can predict subtle changes in the C-C and C-N bond lengths within the piperazinone ring as a result of electronic delocalization involving the cyclopropyl substituent.

The reactivity of cyclopropanes is often driven by the release of this ring strain. nih.govchemrxiv.org Computational studies can model potential ring-opening reactions, providing insight into the thermodynamic driving forces and kinetic barriers for such transformations.

Table 2: Typical Ring Strain Energies of Small Cycloalkanes

CycloalkaneRing SizeStrain Energy (kcal/mol)
Cyclopropane 3~27.5
Cyclobutane4~26.3
Cyclopentane (B165970)5~6.2
Cyclohexane6~0

Conformational Space Exploration and Stereoisomerism

Furthermore, the C3 carbon atom, bearing the cyclopropyl group, is a stereocenter. This gives rise to two enantiomers: (R)-3-Cyclopropylpiperazin-2-one and (S)-3-Cyclopropylpiperazin-2-one. nih.govnih.gov

Computational methods are invaluable for exploring this conformational space. scribd.com By calculating the relative energies of different possible conformers, the most stable ground-state structures can be identified. Key aspects to investigate include:

Ring Conformation: Determining the lowest energy conformation of the piperazinone ring (e.g., chair vs. twist-boat).

Substituent Orientation: For a chair-like conformation, determining the energetic preference for the cyclopropyl group to be in an axial versus an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric interactions. nih.gov

Rotational Isomers: Analyzing the preferred rotational orientation (rotamer) of the cyclopropyl group relative to the piperazinone ring.

Table 3: Hypothetical Relative Energies of this compound Conformers This table presents plausible relative energy differences based on general principles of conformational analysis for illustrative purposes.

ConformationCyclopropyl PositionRelative Energy (kcal/mol)
ChairEquatorial0.0 (Reference)
ChairAxial+2.5
Twist-BoatEquatorial+5.0
Twist-BoatAxial+7.0

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. researchgate.net

For this compound, MD simulations, often performed in a simulated solvent environment like water, can be used to:

Explore the Conformational Landscape: Observe transitions between different ring conformations (e.g., chair-to-boat interconversions) and rotations of the cyclopropyl group. This provides a more complete picture of the molecule's flexibility than static calculations alone.

Analyze Solvent Interactions: Study the formation and dynamics of hydrogen bonds between the amide and amine groups of the piperazinone ring and surrounding water molecules.

Simulate Binding Interactions: If this compound is a ligand for a biological target (e.g., an enzyme or receptor), MD simulations can model the binding process, identify key intermolecular interactions, and assess the stability of the ligand-protein complex. mdpi.com

Table 4: Key Parameters and Potential Outputs of a Molecular Dynamics Simulation

ParameterDescriptionPotential Output
Force Field A set of parameters describing the potential energy of the system.Accurate representation of molecular mechanics.
Solvent Model Explicit (e.g., TIP3P water) or implicit solvent representation.Realistic simulation of aqueous environment.
Simulation Time Duration of the simulation (e.g., nanoseconds to microseconds).Observation of conformational changes and rare events.
Analysis Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs).Quantify structural stability and solvent organization.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.

A plausible synthesis of this compound could involve the cyclization of a precursor derived from a cyclopropyl-substituted α-amino acid and an ethylenediamine (B42938) derivative. sciprofiles.comsigmaaldrich.com Computational modeling could be applied to investigate this or other synthetic pathways. nih.gov For a proposed reaction step, quantum chemical calculations can:

Locate Transition States: Identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculate Activation Energies: Determine the energy difference between the reactants and the transition state.

Identify Intermediates: Locate any local energy minima along the reaction pathway.

Evaluate Stereoselectivity: If the reaction creates the chiral center at C3, calculations can help predict which enantiomer might be preferentially formed by comparing the activation energies of the diastereomeric transition states leading to the (R) and (S) products.

Table 5: Hypothetical Calculated Energies for a Reaction Step in the Synthesis of this compound This table illustrates how computational data can be used to analyze a reaction mechanism.

SpeciesCalculation MethodRelative Energy (kcal/mol)
ReactantsDFT/B3LYP0.0
Transition StateDFT/B3LYP+22.5 (Activation Energy)
IntermediateDFT/B3LYP-5.0
ProductsDFT/B3LYP-15.0 (Reaction Energy)

By providing this level of mechanistic detail, computational modeling serves as an indispensable tool in the design and optimization of synthetic routes for novel compounds like this compound.

Mechanistic Organic Chemistry of 3 Cyclopropylpiperazin 2 One Transformations

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety and their Regio-/Stereoselectivity

The high ring strain of the cyclopropyl group in 3-Cyclopropylpiperazin-2-one makes it susceptible to ring-opening reactions, which can proceed through various mechanisms depending on the reagents and reaction conditions. These reactions are of significant interest as they allow for the introduction of new functionalities and the construction of more complex molecular architectures.

The regioselectivity and stereoselectivity of these ring-opening reactions are critical aspects. For instance, in acid-catalyzed ring-opening, protonation of the cyclopropyl ring can lead to a carbocationic intermediate. The subsequent attack by a nucleophile will preferentially occur at the most substituted carbon atom that can stabilize the positive charge. The stereochemical outcome is often dictated by the mechanism, with S(_N)2-type reactions leading to inversion of stereochemistry, while S(_N)1-type reactions may result in a mixture of stereoisomers.

Transition metal-catalyzed reactions offer another powerful avenue for the controlled ring-opening of the cyclopropyl group. Metals such as palladium, rhodium, and nickel can insert into a C-C bond of the cyclopropane (B1198618), forming a metallacyclobutane intermediate. Subsequent reductive elimination or reaction with another substrate can lead to a variety of ring-opened products. The choice of metal and ligands plays a crucial role in determining the regio- and stereoselectivity of these transformations.

Reactivity and Functionalization of the Piperazinone Amide Group

The piperazinone ring contains an amide functional group, which is a versatile handle for further molecular modifications. The reactivity of this amide is influenced by the electronic and steric environment within the this compound scaffold.

The nitrogen atom of the amide can be deprotonated with a suitable base to generate an amidate anion, which can then participate in a range of reactions. For instance, it can be alkylated, acylated, or arylated to introduce substituents at the N1 position of the piperazinone ring. The choice of base and electrophile is critical to achieve selective functionalization without cleaving the amide bond.

Alternatively, the carbonyl group of the amide can be activated for nucleophilic attack. Reduction of the amide to the corresponding amine using reagents like lithium aluminum hydride provides access to 3-cyclopropylpiperazines. Furthermore, the amide bond can be hydrolyzed under acidic or basic conditions, although this often requires harsh conditions. More sophisticated methods for amide bond cleavage under milder conditions are continuously being developed.

Elucidation of Reaction Mechanisms in the Formation and Derivatization of this compound

Understanding the mechanisms of formation and derivatization of this compound is fundamental for the rational design of synthetic routes and the prediction of reaction outcomes. The synthesis of the this compound core can be achieved through various strategies, often involving the cyclization of appropriately functionalized precursors. For example, a common approach involves the reaction of a cyclopropyl-substituted diamine with an α-haloacetyl halide or a related electrophile. The mechanism of this cyclization typically proceeds via a series of nucleophilic substitution reactions.

Computational studies and kinetic experiments are valuable tools for elucidating the intricate details of these reaction mechanisms. For instance, density functional theory (DFT) calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This information can provide insights into the factors controlling the regio- and stereoselectivity of the observed transformations.

Strategic Applications of 3 Cyclopropylpiperazin 2 One As a Chiral Synthetic Building Block

Construction of Complex Polycyclic Architectures

The rigid, stereochemically defined framework of 3-Cyclopropylpiperazin-2-one makes it an attractive starting point for the synthesis of complex polycyclic architectures. While specific examples detailing the use of this exact compound are not prevalent, the general strategies applied to related heterocyclic lactams illustrate its potential. The synthesis of fused, bridged, and spirocyclic systems often relies on the strategic elaboration of a core heterocycle.

Research in the field has demonstrated that piperazine-based scaffolds can be merged with other heterocyclic systems, such as indazoles, to create novel fused polycyclic structures. tmc.edu In such synthetic routes, the inherent chirality of a building block like this compound would be instrumental in directing the stereochemical outcome of subsequent cyclization or annulation reactions. The cyclopropyl (B3062369) group at the C3 position not only introduces a key structural motif but also influences the conformational preference of the piperazinone ring, which can be exploited to control diastereoselectivity in complex synthetic sequences.

Furthermore, methods such as intramolecular domino or cycloaddition reactions are powerful tools for building molecular complexity from simple precursors. nih.gov The piperazinone core provides multiple reaction handles—the two nitrogen atoms and the alpha-carbon to the carbonyl—that can be functionalized with reactive groups to facilitate intramolecular bond formation, leading to intricate polycyclic systems. For instance, the direct organocatalytic coupling of diketopiperazines with indoles has been shown to construct the core of various fungal alkaloids. nih.gov Applying similar logic, this compound could serve as the foundational chiral piece in convergent syntheses of novel, stereochemically pure polycyclic compounds.

Scaffold Diversification and Library Generation for Chemical Biology Research

Diversity-oriented synthesis (DOS) is a powerful strategy in chemical biology and drug discovery for creating collections of structurally diverse small molecules to probe biological systems. The piperazine (B1678402) scaffold is considered a cornerstone of many chemical libraries due to its favorable physicochemical properties and its presence in numerous FDA-approved drugs. nih.govnih.govnih.govmdpi.com Chiral, C3-substituted piperazinones like this compound are exceptionally well-suited for generating libraries with high sp3-carbon content and three-dimensional complexity, addressing the "escape from flatland" concept in modern medicinal chemistry. nih.gov

The this compound scaffold offers several orthogonal points for diversification, allowing for the rapid generation of a large number of distinct analogues from a common core. The fixed chirality at C3, provided by the cyclopropyl group, ensures that the resulting library members are enantiomerically defined, which is crucial for studying stereospecific interactions with biological targets.

The primary diversification points include:

N1-Substitution: The secondary amine at the N1 position can be readily functionalized through alkylation, acylation, arylation, or reductive amination.

N4-Substitution: The amide nitrogen at the N4 position can also be substituted, often after protection and deprotection of the N1 position, to introduce further diversity.

Carbonyl Group Modification: The lactam carbonyl can be reduced to yield the corresponding chiral 2-cyclopropylpiperazine (B49521), transforming the scaffold into a versatile chiral diamine, which itself can be further diversified. nih.gov

Below is a table illustrating the potential for scaffold diversification starting from the this compound core.

Diversification Point Reaction Type Potential Reagents/Building Blocks Resulting Functionality
N1 Position Reductive AminationAldehydes, KetonesN-Alkyl, N-Benzyl groups
AcylationAcid Chlorides, Carboxylic AcidsN-Acyl, N-Aroyl groups
ArylationAryl Halides (e.g., Buchwald-Hartwig)N-Aryl groups
SulfonylationSulfonyl ChloridesN-Sulfonyl groups
N4 Position AlkylationAlkyl HalidesN-Alkyl groups
ArylationAryl HalidesN-Aryl groups
C2 Carbonyl ReductionBorane (BH3), LiAlH4Piperazine (chiral diamine)

This systematic functionalization allows for the creation of extensive libraries of compounds where the central chiral core is decorated with a wide array of functional groups, enabling a thorough exploration of the chemical space around the 3-cyclopropylpiperazinone scaffold. mdpi.commdpi.com Such libraries are invaluable for screening against various biological targets to identify novel probes and therapeutic leads. nih.gov

Development of Stereochemically Defined Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is fundamental to advancing asymmetric synthesis. Chiral 1,2-diamines are a cornerstone motif in the design of ligands for transition-metal-catalyzed reactions. By reducing the amide bond of this compound, one can access the corresponding (S)- or (R)-2-cyclopropylpiperazine. This product is a stereochemically pure, C2-substituted chiral diamine, a class of compounds known to be effective ligands in a multitude of asymmetric transformations.

The resulting chiral piperazine can be N-functionalized to create a diverse range of bidentate or polydentate ligands. For example, the introduction of phosphine, pyridine, or oxazoline (B21484) moieties onto the nitrogen atoms can generate ligands suitable for coordinating with various transition metals like palladium, rhodium, copper, and iridium. These metal complexes are then used to catalyze reactions with high enantioselectivity.

While direct examples using the 2-cyclopropylpiperazine backbone are specific, the broader class of C2-symmetric and non-symmetric chiral diamine ligands has been successfully applied in numerous catalytic asymmetric reactions. The table below summarizes key reaction types where ligands derived from such chiral diamine scaffolds have proven effective.

Asymmetric Reaction Type Typical Metal Catalyst Role of Chiral Diamine Ligand
HydrogenationRhodium, Iridium, RutheniumControls enantioselective addition of H2 to double bonds.
Allylic AlkylationPalladium, IridiumDirects the stereoselective attack of a nucleophile. mdpi.com
C-H FunctionalizationPalladium, RhodiumInduces enantioselectivity in the activation and functionalization of C-H bonds. mdpi.com
CyclopropanationCopper, RhodiumControls the stereochemistry of carbene transfer to an olefin.
Diels-Alder ReactionCopper, ScandiumActs as a chiral Lewis acid catalyst to control facial selectivity.
Michael AdditionVariousOrganocatalysis or as a ligand for metal-catalyzed conjugate additions.

The development of organocatalysts, which are metal-free small organic molecules, is another area where this scaffold is valuable. Chiral diamines and their derivatives can function as Brønsted or Lewis bases, or participate in hydrogen-bond-mediated catalysis. nih.gov For instance, derivatized chiral piperazines could be employed in reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions, where they can activate substrates and control the stereochemical environment of the transition state. The unique steric and electronic properties of the cyclopropyl group at the C2 position would be expected to impart distinct reactivity and selectivity profiles compared to other alkyl or aryl substituted analogues.

Q & A

Q. Table 1: Key Spectroscopic Parameters for this compound

TechniqueExpected Signals/PeaksReference
1H^1H-NMRδ 1.0–1.5 (cyclopropyl CH2_2), δ 3.2–4.0 (piperazine CH/NH)
IR1650–1700 cm1^{-1} (C=O), 3200–3400 cm1^{-1} (NH)
HRMS[M+H]+^+ = Calculated exact mass ± 2 ppm

Q. Table 2: Synthesis Optimization Checklist

ParameterOptimal ConditionRationale
Temperature0–5°C (cyclopropane step)Minimizes side reactions
SolventAnhydrous THF or DCMPrevents hydrolysis
CatalystPd(PPh3_3)4_4 (5 mol%)Enhances cyclopropane yield

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.